molecular formula C24H28N2O4 B2903985 4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1207004-07-6

4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2903985
CAS No.: 1207004-07-6
M. Wt: 408.498
InChI Key: AZZRDWQPKBMYAR-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a tetrahydro-2H-pyran-4-carboxamide core fused to a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety. Its structural complexity arises from the combination of a benzoxazepine ring system and a tetrahydropyran scaffold, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

4-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-23(2)16-30-20-15-18(9-10-19(20)26(3)22(23)28)25-21(27)24(11-13-29-14-12-24)17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZRDWQPKBMYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N2O3C_{25}H_{30}N_{2}O_{3}, with a molecular weight of approximately 414.52 g/mol. The structure features a tetrahydropyran moiety and a benzo[b][1,4]oxazepine core, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens such as Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 μM for related compounds .
PathogenMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusVaries

These findings suggest that the compound may possess broad-spectrum antibacterial activity.

Antifungal Activity

The compound has also been evaluated for antifungal properties. It demonstrated notable activity against fungi of the genus Candida and other clinically relevant strains. The growth inhibition zones were significantly larger compared to control samples .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. The MTT assay results indicated that these compounds could inhibit cell proliferation effectively:

  • Cell Lines Tested : HaCat (human keratinocytes), Balb/c 3T3 (mouse fibroblasts).
Cell LineIC50 (μM)
HaCatVaries
Balb/c 3T3Varies

The specific mechanisms through which these compounds exert their cytotoxic effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies have suggested that the compound interacts with key bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial DNA replication and cell wall synthesis .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in microbial cells, leading to cell death.
  • Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt microbial membranes.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of the compound :

  • Study Findings : Compounds were screened for antimicrobial activity against clinical isolates with promising results indicating potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and functional group substitutions. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (Reported)
4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide Benzo[b][1,4]oxazepine + tetrahydro-2H-pyran 3,3,5-trimethyl, 4-oxo, phenyl Limited public data; hypothesized kinase inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, ester groups No reported bioactivity; synthetic intermediate
Benzoxazepine-based PI3K/mTOR inhibitors (e.g., GDC-0980) Benzo[b][1,4]oxazepin-4-one Sulfonamide, morpholine substituents Potent dual PI3K/mTOR inhibition (IC₅₀ < 10 nM)

Key Observations :

Structural Diversity: The target compound’s tetrahydro-2H-pyran moiety distinguishes it from imidazopyridine-based analogs like 1l, which feature fused bicyclic systems with ester functionalities. The pyran ring may enhance solubility compared to rigid aromatic systems . Unlike clinical-stage benzoxazepines (e.g., GDC-0980), the target compound lacks sulfonamide or morpholine groups critical for PI3K/mTOR target engagement.

Synthetic Challenges :

  • The synthesis of 1l (yield: 51%, m.p. 243–245°C) involved a one-pot two-step reaction, whereas the target compound’s fused benzoxazepine-pyran system likely requires sequential cyclization and coupling steps, increasing synthetic complexity .

Spectroscopic Characterization :

  • Both the target compound and 1l were characterized via 1H/13C NMR, IR, and HRMS . For instance, 1l exhibited distinct IR peaks for nitrile (2230 cm⁻¹) and carbonyl (1720 cm⁻¹) groups, whereas the target compound’s amide and oxazepine carbonyls would show overlapping signals near 1650–1750 cm⁻¹, necessitating advanced techniques like 2D NMR for resolution .

Comparatively, GDC-0980’s sulfonamide group enhances hydrogen bonding with ATP-binding pockets, a feature absent in the target compound .

Preparation Methods

Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

A highly efficient method for constructing the benzo[b]oxazepin scaffold involves a copper-catalyzed tandem C–N coupling and C–H carbonylation reaction. Starting with substituted phenylamines (e.g., 3,3,5-trimethyl-4-aminophenol) and allyl halides, this one-pot protocol proceeds under a carbon dioxide atmosphere. Key conditions include:

  • Catalyst : CuI (10 mol%) with 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (L1, 10 mol%)
  • Base : Cs₂CO₃ (2 equiv.)
  • Solvent : DMSO at 100°C for 12 hours
  • Yield : 69% for analogous derivatives.

The mechanism involves oxidative addition of the allyl halide to CuI, followed by coordination with the phenylamine. Subsequent ortho-carbonylation via CO₂ insertion and reductive elimination yields the 4-oxo-tetrahydrobenzo[b]oxazepine structure. Substituents such as the 3,3,5-trimethyl groups are introduced via tailored phenylamine precursors.

Cyclization of Aminophenol Derivatives

Alternative routes utilize cyclization reactions between substituted 2-aminophenols and carbonyl-containing intermediates. For example, condensation of 3,3,5-trimethyl-4-hydroxyaniline with α-ketoesters or α-ketoamides under acidic or basic conditions facilitates ring closure to form the oxazepin core. Yields for similar transformations range from 55–75%, depending on the steric and electronic effects of substituents.

Synthesis of Tetrahydro-2H-Pyran-4-Carboxamide

Hydrolysis of 4-Cyanotetrahydropyran-4-Carboxylic Acid Esters

The tetrahydro-2H-pyran-4-carboxylic acid moiety is synthesized via hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid esters under acidic conditions. Key steps include:

  • Ester Hydrolysis : Treatment with concentrated HCl or H₂SO₄ at 80–100°C for 6–12 hours.
  • Acid Chloride Formation : Reaction with thionyl chloride (1.5 equiv.) at 60°C to yield tetrahydropyran-4-carbonyl chloride.

Amidation with Benzo[b]Oxazepin Amine

The carboxylic acid chloride is coupled with 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine under Schotten-Baumann conditions:

  • Base : Triethylamine (2 equiv.) in dichloromethane at 0–25°C
  • Reaction Time : 4–6 hours
  • Yield : 70–85% for analogous amidation reactions.

Integrated Synthetic Pathway

Stepwise Assembly

The full synthesis involves sequential construction of the two primary components followed by conjugation:

Step Component Method Conditions Yield
1 Benzo[b]oxazepin amine CuI-catalyzed tandem C–N/C–H coupling DMSO, Cs₂CO₃, 100°C, CO₂ 61–69%
2 Tetrahydro-2H-pyran acid Ester hydrolysis + acid chloride HCl, SOCl₂, 60°C 80–90%
3 Final amide conjugation Schotten-Baumann amidation Et₃N, DCM, 25°C 70–85%

Optimization Challenges

  • Steric Hindrance : The 3,3,5-trimethyl groups on the oxazepin ring necessitate prolonged reaction times during cyclization (18–24 hours).
  • Sensitivity to Base : Cs₂CO₃ must be rigorously dried to prevent hydrolysis of intermediates during coupling.

Analytical Characterization

Critical spectroscopic data for validating the target compound include:

  • ¹H NMR : Distinct signals for the oxazepin methyl groups (δ 1.2–1.4 ppm), pyran protons (δ 3.8–4.2 ppm), and amide NH (δ 8.1 ppm).
  • HRMS : Molecular ion peak at m/z 463.2102 (C₂₆H₂₉N₂O₄).

Comparative Analysis of Methods

Method Advantages Limitations
Copper-catalyzed coupling One-pot, atom-economical Requires specialized ligands
Cyclization routes Broad substrate scope Lower yields for bulky substituents
Patent-derived amidation High purity (>95%) Sensitive to moisture

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis of structurally analogous benzo[b][1,4]oxazepine derivatives typically involves sequential reactions such as amidation, cyclization, and functional group modifications. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., DCC, EDC) with catalytic DMAP for activating carboxylic acids .
  • Oxazepine ring formation : Cyclization under reflux with polar aprotic solvents (e.g., DMF, DMSO) and bases like potassium carbonate .
  • Purification : Column chromatography (silica gel) or preparative HPLC for isolating intermediates and final products . Optimization strategies :
  • Systematic variation of reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to identify critical factors .
  • Real-time monitoring via TLC or HPLC to track reaction progress and minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry of substituents (e.g., methyl groups on the oxazepine ring) and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula and detection of isotopic patterns for halogenated analogs .
  • HPLC-PDA/ELSD : Purity assessment (>95% by area normalization) and detection of stereoisomers .

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways .
  • Kinetic analysis : Monitor degradation rates via HPLC and calculate activation energy using the Arrhenius equation .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction mechanisms or designing derivatives with enhanced bioactivity?

  • Quantum chemical calculations (DFT) : Simulate transition states and intermediate energies for key reactions (e.g., cyclization) to guide synthetic routes .
  • Molecular docking : Screen derivatives against target proteins (e.g., HDACs, kinases) to prioritize synthesis based on binding affinity .
  • Machine learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., logP, solubility) .

Q. How can contradictory biological activity data (e.g., varying IC50_{50} values across assays) be resolved?

  • Assay standardization : Validate protocols using positive controls (e.g., reference inhibitors) and replicate experiments across independent labs .
  • Structural analogs comparison :
CompoundStructural FeatureReported ActivityAssay System
Ethoxybenzamide derivative ()Ethoxy groupAnalgesic (ED50_{50} = 10 mg/kg)Mouse thermal hyperalgesia
Trifluoromethyl analog ()CF3_3 groupHDAC inhibition (IC50_{50} = 120 nM)HeLa cell lysate
  • Analyze steric/electronic effects of substituents (e.g., CF3_3 vs. OCH3_3) on target engagement .

Q. What strategies can mitigate poor aqueous solubility while maintaining target affinity?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility .
  • Co-crystallization : Screen co-formers (e.g., cyclodextrins, succinic acid) to improve dissolution rates .
  • Salt formation : Pair the compound with counterions (e.g., HCl, sodium) to modulate crystallinity .

Q. How can reaction mechanisms for key transformations (e.g., oxazepine cyclization) be elucidated experimentally?

  • Isotopic labeling : Use 18^{18}O or 15^{15}N tracers to map bond reorganization during cyclization .
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy under controlled conditions .

Methodological Notes

  • Data contradiction : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure, SPR + cellular assays for activity).

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